4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile
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Overview
Description
4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, an amino group, a vinyl group, and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Cyano Group Replacement: The brominated intermediate is then reacted with cuprous cyanide to introduce the cyano group.
Aminolysis Substitution: The final step involves the substitution of the bromine atom with an amino group using liquid ammonia.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The process typically involves:
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl and amino groups but lacks the quinoline ring and vinyl group.
4-Amino-2-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a quinoline ring and lacks the vinyl group.
Uniqueness
4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile is unique due to its combination of functional groups and the presence of a quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-amino-6-ethenyl-2-(trifluoromethyl)quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3/c1-2-7-3-4-10-8(5-7)11(18)9(6-17)12(19-10)13(14,15)16/h2-5H,1H2,(H2,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYOIHFWSIUOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733713 |
Source
|
Record name | 4-Amino-6-ethenyl-2-(trifluoromethyl)quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260811-56-0 |
Source
|
Record name | 4-Amino-6-ethenyl-2-(trifluoromethyl)quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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